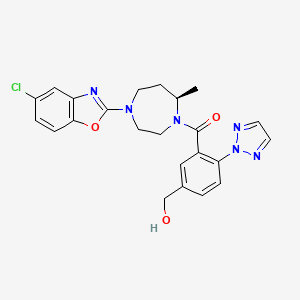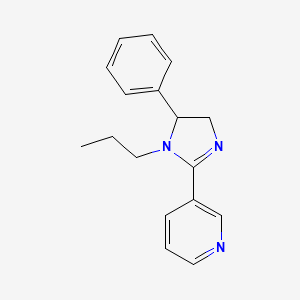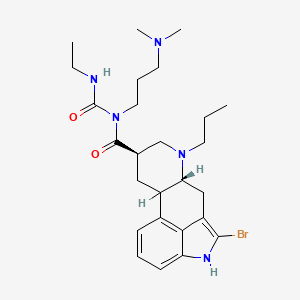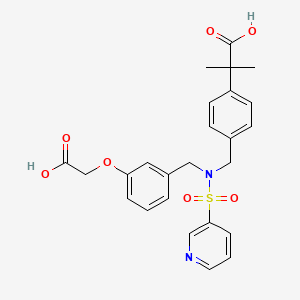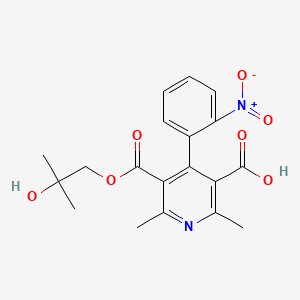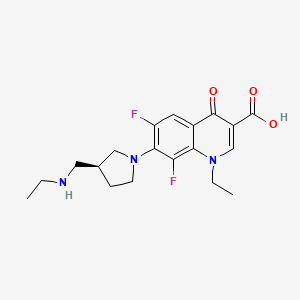
Dqf6LG8qwj
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Dqf6LG8qwj Merafloxacin , is a fluoroquinolone antibacterial agent. It is chemically identified as 1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid . Merafloxacin is notable for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapies .
準備方法
Synthetic Routes and Reaction Conditions
Merafloxacin is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure, which involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinoline ring through electrophilic fluorination reactions.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached to the quinoline core via nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of Merafloxacin involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Merafloxacin undergoes several types of chemical reactions, including:
Oxidation: Merafloxacin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the Merafloxacin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Merafloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored as a potential therapeutic agent for treating bacterial and viral infections.
Industry: Utilized in the development of new antimicrobial agents and in pharmaceutical research
作用機序
Merafloxacin exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby restricting viral replication. The molecular targets of Merafloxacin include the ribosomal RNA and the pseudoknot region of the viral RNA .
類似化合物との比較
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties but different molecular targets.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against respiratory pathogens.
Uniqueness of Merafloxacin
Merafloxacin is unique in its ability to inhibit the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapies. Its specific mechanism of action and molecular targets distinguish it from other fluoroquinolones .
特性
CAS番号 |
99735-05-4 |
|---|---|
分子式 |
C19H23F2N3O3 |
分子量 |
379.4 g/mol |
IUPAC名 |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
InChIキー |
BAYYCLWCHFVRLV-NSHDSACASA-N |
異性体SMILES |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
正規SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


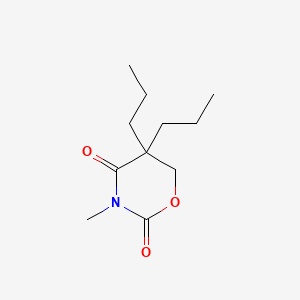
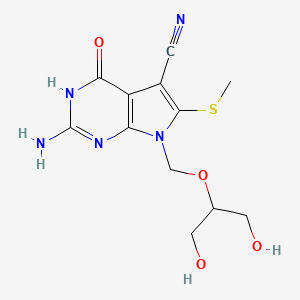
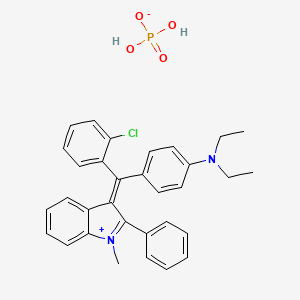
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

